Tetrachlorostannane--toluene (1/1)
Description
Metal halide–aromatic solvent adducts, such as SnCl₄·C₆H₅CH₃, are critical in catalysis and materials science. These complexes form via Lewis acid-base interactions, where the aromatic solvent (e.g., toluene) donates electron density to the electron-deficient metal center (e.g., SnCl₄). Stability and reactivity depend on the metal's electronegativity, halogen substituents, and solvent donor strength .
Properties
CAS No. |
36065-04-0 |
|---|---|
Molecular Formula |
C7H8Cl4Sn |
Molecular Weight |
352.7 g/mol |
IUPAC Name |
tetrachlorostannane;toluene |
InChI |
InChI=1S/C7H8.4ClH.Sn/c1-7-5-3-2-4-6-7;;;;;/h2-6H,1H3;4*1H;/q;;;;;+4/p-4 |
InChI Key |
DLKBDVYUTQJYQL-UHFFFAOYSA-J |
Canonical SMILES |
CC1=CC=CC=C1.Cl[Sn](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorostannane–toluene (1/1) can be synthesized by directly mixing equimolar amounts of tetrachlorostannane and toluene under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent moisture from interfering with the reaction, as tetrachlorostannane is highly reactive with water.
Industrial Production Methods: In an industrial setting, the production of tetrachlorostannane–toluene (1/1) involves the use of high-purity reagents and precise control of reaction parameters such as temperature, pressure, and mixing speed. The process may also include purification steps to remove any impurities and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Tetrachlorostannane–toluene (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: Reduction reactions can convert tetrachlorostannane to lower oxidation states of tin.
Substitution: The chlorine atoms in tetrachlorostannane can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Alkyl halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide (SnO₂), while substitution reactions can produce various organotin compounds.
Scientific Research Applications
Tetrachlorostannane–toluene (1/1) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in biological assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of tetrachlorostannane–toluene (1/1) involves its interaction with molecular targets through various pathways. The compound can act as a Lewis acid, accepting electron pairs from donor molecules, which facilitates various chemical transformations. The specific pathways and targets depend on the context of its application, such as catalysis or biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
A hypothetical comparison of SnCl₄·C₆H₅CH₃ with analogous adducts could include:
Table 1: Key Properties of Metal Halide–Aromatic Adducts
| Compound | Metal Halide | Aromatic Solvent | Melting Point (°C) | Stability in Air | Applications |
|---|---|---|---|---|---|
| SnCl₄·C₆H₅CH₃ (hypothetical) | SnCl₄ | Toluene | ~120 (est.) | Moderate | Catalysis, polymer synthesis |
| SiCl₄·C₅H₅N (from ) | SiCl₄ | Pyridine | 98–102 | Low | Precursor for silicon coatings |
| AlCl₃·C₆H₆ (known) | AlCl₃ | Benzene | 180 | High | Friedel-Crafts alkylation |
Key Differences
Electrophilicity : SnCl₄ is less electrophilic than AlCl₃, reducing its catalytic activity but enhancing selectivity in certain reactions.
Solvent Effects: Toluene’s weaker donor strength compared to pyridine results in weaker adduct bonding, as seen in lower thermal stability .
Chlorine Configuration : Unlike SiCl₄ (tetrahedral), SnCl₄ may exhibit distorted geometries in adducts due to larger atomic radius, altering reactivity .
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